molecular formula C9H10ClNO4S B2507511 N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine CAS No. 392313-43-8

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2507511
CAS No.: 392313-43-8
M. Wt: 263.69
InChI Key: VDHGIEIMAGBLCP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It features a 2-chlorophenyl group and a methylsulfonyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-chloroaniline with methylsulfonyl chloride to form N-(2-chlorophenyl)-N-(methylsulfonyl)aniline. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide may be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)glycine: Lacks the methylsulfonyl group.

    N-(Methylsulfonyl)glycine: Lacks the 2-chlorophenyl group.

    N-(2-Bromophenyl)-N-(methylsulfonyl)glycine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the 2-chlorophenyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHGIEIMAGBLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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